molecular formula C12H12N2O3 B1517265 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 1038375-52-8

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid

Cat. No. B1517265
M. Wt: 232.23 g/mol
InChI Key: HZJVKRDRINUWGW-UHFFFAOYSA-N
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Description

The compound “2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecule also contains a benzoic acid group and a propan-2-yl (or isopropyl) group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxadiazole ring is known to participate in various chemical reactions . The benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The propan-2-yl group could participate in reactions typical of alkanes, such as free radical halogenation .

Scientific Research Applications

Corrosion Inhibition

The derivatives of 1,3,4-oxadiazole, including compounds structurally similar to 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid, have been studied for their corrosion inhibition properties. These compounds exhibit significant effectiveness in protecting mild steel in acidic environments, attributed to the formation of a protective layer on the metal surface. This protective action is confirmed through various techniques such as gravimetric, electrochemical, and surface analysis methods, indicating their potential as corrosion inhibitors in industrial applications (Ammal, Prajila, & Joseph, 2018).

Polymerization and Liquid Crystal Formation

Certain benzoic acid derivatives are key in the synthesis of polymerizable liquid crystalline structures, which can form multilayered arrangements exhibiting smectic or nematic phases. This property is crucial for the development of novel materials with specific optical and electronic characteristics. The photopolymerization of these compounds under UV light helps in maintaining their layered structure, making them suitable for advanced material science applications (Kishikawa, Hirai, & Kohmoto, 2008).

Anticancer Activity

Research into benzimidazoles bearing an oxadiazole nucleus has shown promising results in anticancer activity. Synthesized compounds have undergone screening and demonstrated significant to good anticancer activity against various cancer cell lines. These findings underline the potential of oxadiazole derivatives as leads in the development of new anticancer agents (Rashid, Husain, & Mishra, 2012).

Synthesis and Characterization

The development of effective methods for the synthesis of oxadiazole derivatives, including 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, through thermal heterocyclization has been documented. These methods provide a foundation for the preparation of related compounds, which could have various applications in medicinal chemistry and material science (Tkachuk, Lyubchuk, & Tkachuk, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should be taken when handling this compound, including avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, determination of its molecular structure, exploration of its chemical reactivity, determination of its mechanism of action, and assessment of its physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be explored .

properties

IUPAC Name

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7(2)10-13-11(17-14-10)8-5-3-4-6-9(8)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJVKRDRINUWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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